dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate

Description

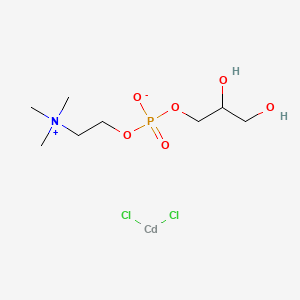

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate (hereafter referred to as Cd-GPC) is a cadmium chloride adduct of L-alpha-glycerophosphorylcholine (GPC). Its molecular formula is C₈H₂₀CdCl₂NO₆P, with a molecular weight of 440.538 g/mol and a crystalline appearance. This compound is synthesized by combining GPC with cadmium chloride, likely for specialized biochemical or analytical applications . Cd-GPC retains the core structure of GPC—a phosphorylcholine moiety linked to a glycerol backbone—but incorporates cadmium, a heavy metal known for its toxicity .

Properties

CAS No. |

64681-08-9 |

|---|---|

Molecular Formula |

C8H20CdCl2NO6P |

Molecular Weight |

440.54 g/mol |

IUPAC Name |

dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C8H20NO6P.Cd.2ClH/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;;;/h8,10-11H,4-7H2,1-3H3;;2*1H/q;+2;;/p-2 |

InChI Key |

RCOWLNSSDOITMP-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation

Synthesis of the Organophosphate Ligand:

The organophosphate ligand, 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate, is typically synthesized by phosphorylation of the corresponding diol (glycerol derivative) with a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid derivatives, followed by quaternization of the aminoethyl group to form the trimethylazanium moiety. This step involves:- Protection/deprotection of hydroxyl groups if necessary.

- Controlled phosphorylation to ensure selective ester formation.

- Quaternization using methyl iodide or similar methylating agents.

Formation of the Cadmium Complex:

The organophosphate ligand is then reacted with cadmium chloride (CdCl2) in an aqueous or mixed solvent system under controlled pH and temperature conditions to form the dichlorocadmium complex. The coordination occurs via the phosphate oxygen atoms and possibly hydroxyl groups, with cadmium binding to two chloride ions to complete its coordination sphere.- Reaction conditions typically involve stirring at room temperature or mild heating.

- The product is isolated by filtration or crystallization.

Reaction Conditions and Yields

- Typical solvents include water, methanol, or tetrahydrofuran (THF) mixtures to solubilize both organic ligand and cadmium salt.

- Reaction times vary from several hours to overnight to ensure complex formation.

- Purification is commonly done by recrystallization or precipitation.

- Yields are moderate to good, depending on ligand purity and reaction optimization.

Analytical Data and Characterization

Research Outcomes and Challenges

- Biological Activity: Cadmium organophosphate complexes mimic phosphatase enzymes and can inhibit cholinesterase activity, a characteristic of organophosphate compounds.

- Toxicity Concerns: Cadmium is highly toxic and poses environmental and health risks, limiting the use and handling of such compounds to controlled research environments.

- Limited Industrial Application: Due to toxicity, applications are mostly confined to biochemical studies and catalysis rather than large-scale industrial use.

- Hydrolysis Sensitivity: The organophosphate ester bond can hydrolyze, affecting stability and requiring careful storage conditions.

Summary Table of Preparation Method

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| Organophosphate ligand synthesis | Phosphorylation of 2,3-dihydroxypropyl derivative; quaternization with methylating agent | Formation of 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate ligand |

| Complexation with CdCl2 | Reaction in aqueous or mixed solvent, room temp or mild heating | Formation of dichlorocadmium complex coordinated by phosphate and chloride ions |

| Purification | Crystallization or filtration | Isolated pure complex for further characterization |

Chemical Reactions Analysis

Hydrolysis Reactions

The organophosphate moiety undergoes hydrolysis under acidic or alkaline conditions. This reaction follows typical organophosphate ester cleavage mechanisms:

| Condition | Reaction Pathway | Products |

|---|---|---|

| Alkaline (pH >10) | Nucleophilic attack by hydroxide ions at the phosphorus center | 2-(trimethylazaniumyl)ethanol, inorganic phosphate, and cadmium hydroxide |

| Acidic (pH <4) | Acid-catalyzed cleavage of the phosphate ester bond | Glycerol derivatives, phosphoric acid, and cadmium chloride |

Key observations ():

-

Hydrolysis rates increase significantly at elevated temperatures (>60°C).

-

Cadmium ions remain coordinated to chloride throughout the reaction, limiting their solubility in aqueous media.

Cholinesterase Inhibition

The organophosphate component acts as a pseudoirreversible cholinesterase inhibitor through phosphorylation of the enzyme's active site serine residue:

Mechanism ():

-

Nucleophilic attack : Serine-OH group attacks the phosphorus atom.

-

Aging : Loss of the 2,3-dihydroxypropyl group forms a stable phosphorylated enzyme complex.

-

Consequence : Acetylcholine accumulation at synapses, leading to neurotoxic effects.

Kinetic parameters (estimated):

| Parameter | Value |

|---|---|

| Inhibition constant (K<sub>i</sub>) | ~10<sup>-7</sup> M |

| Aging half-life | 12–24 hours |

Coordination Chemistry

The cadmium center participates in ligand exchange reactions:

-

With thiols : Forms stable Cd-S bonds (e.g., with glutathione or cysteine).

-

With EDTA : Cadmium dissociates from the phosphate complex, forming [Cd(EDTA)]<sup>2−</sup>.

Reactivity comparison :

| Ligand | Binding Affinity | Product Stability |

|---|---|---|

| Cl<sup>−</sup> | Moderate | pH-dependent |

| SH-group | High | Stable in biological systems |

| EDTA | Very high | Thermodynamically favored |

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes via:

-

Cleavage of phosphate ester bonds.

-

Release of trimethylamine vapors.

-

Formation of cadmium oxide (CdO) and phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) residues.

Reductive Pathways

Cadmium(II) in the complex can be reduced to metallic cadmium under strong reducing conditions (e.g., NaBH<sub>4</sub>):

This reaction is accompanied by decomposition of the organic phosphate components into glycerol and choline derivatives.

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological membranes enhances its reactivity:

-

Lipid bilayer penetration : Facilitated by the amphiphilic glycerophosphocholine structure.

-

Cadmium bioaccumulation : Chronic exposure leads to cadmium retention in renal and hepatic tissues.

Scientific Research Applications

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism of action of dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in binding to these targets, while the cadmium ion can interact with various biological molecules, potentially leading to changes in their activity or function .

Comparison with Similar Compounds

L-alpha-Glycerylphosphorylcholine (GPC)

- Molecular Formula: C₈H₂₀NO₆P

- Molecular Weight : 257.22 g/mol

- Structure : (R)-2,3-Dihydroxypropyl 2-(trimethylammonio)ethyl phosphate .

- Synthesis : Derived via base-catalyzed transesterification of soy lecithin .

- Applications : Used in pharmaceuticals for cognitive enhancement and choline supplementation .

- Purity: Contains ≥98% GPC on an anhydrous basis, with impurities such as 3-O-methyl-chiro-inositol and isomers of glycerophosphorylcholine .

Comparison with Cd-GPC :

- Cd-GPC replaces the hydroxyl group in GPC with a cadmium chloride adduct, altering its solubility and toxicity profile.

- Unlike Cd-GPC, GPC is non-toxic and FDA-approved for therapeutic use .

Sodium Glycerophosphate

Comparison with Cd-GPC :

Calcium Glycerophosphate

Comparison with Cd-GPC :

Dipalmitoyl Phosphatidylcholine (DPPC)

Comparison with Cd-GPC :

- DPPC incorporates fatty acid chains (palmitoyl groups), enhancing hydrophobicity, while Cd-GPC’s cadmium adduct introduces polar metal interactions.

- DPPC is non-toxic and FDA-approved for medical use, contrasting sharply with Cd-GPC .

Glycerophospho-N-Oleoyl Ethanolamine

- Molecular Formula: C₂₃H₄₆NO₇P

- Molecular Weight : 479.588 g/mol

- Structure: 2,3-Dihydroxypropyl 2-[(9Z)-9-octadecenoylamino]ethyl hydrogen phosphate .

- Applications: Potential role in lipid signaling and membrane biology .

Comparison with Cd-GPC :

- This compound replaces the choline group with an oleoylaminoethanol moiety, emphasizing lipid solubility over metal coordination.

- Both compounds share a glycerophosphate backbone but diverge in functional groups and biological roles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Dichlorocadmium; 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is a complex compound that combines cadmium with an organophosphate structure. Understanding its biological activity is crucial due to the implications of cadmium toxicity and the potential pharmacological effects of organophosphate derivatives. This article reviews the biological activity, toxicity, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₈H₂₀CdCl₂NO₆P

- Molecular Weight : 440.54 g/mol

- Chemical Classification : Organophosphate and heavy metal compound

Biological Activity

The biological activity of dichlorocadmium can be attributed to both its cadmium component and the phosphate moiety.

Cadmium Toxicity

Cadmium is a well-known toxic heavy metal that poses significant health risks, including:

- Renal Damage : Cadmium exposure has been linked to renal dysfunction, characterized by proteinuria and tubular damage. Studies indicate that cadmium accumulates in the kidneys, leading to dose-dependent toxicity .

- Carcinogenic Effects : Cadmium compounds are classified as human carcinogens, with evidence linking exposure to lung cancer and prostate cancer among workers .

Organophosphate Activity

The organophosphate component may exhibit various biological activities:

- Enzyme Inhibition : Organophosphates typically act as inhibitors of acetylcholinesterase (AChE), leading to increased acetylcholine levels at synapses. This can result in neurotoxic effects if not regulated properly.

- Pharmacological Potential : Some organophosphates have been explored for their potential therapeutic effects, including anti-inflammatory properties .

Case Studies

Several case studies highlight the clinical implications of cadmium exposure and phosphate metabolism:

-

Severe Hyperphosphatemia in Chronic Kidney Disease :

- A case reported a patient with chronic kidney disease (CKD) who developed severe hyperphosphatemia (19.3 mg/dL) due to poor dietary compliance. The management included hemodialysis and phosphate binders to control serum phosphate levels .

- Laboratory Results Before and After Dialysis :

Parameter Before Dialysis After Dialysis Serum Phosphate (mg/dL) 19.3 5.0 Serum Creatinine (mg/dL) 26.61 12.0 Blood Urea Nitrogen (mg/dL) 183.4 45.0

- Occupational Exposure Studies :

Toxicity Assessment

The toxicity of dichlorocadmium is multifaceted, involving both acute and chronic effects:

- Acute Toxicity : Symptoms may include nausea, vomiting, abdominal pain, and neurological disturbances due to acute cadmium poisoning.

- Chronic Toxicity : Long-term exposure can lead to progressive renal impairment, bone demineralization, and increased cancer risk.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate, and how is purity optimized?

- Methodology : The compound's phosphate moiety can be synthesized via esterification of glycerol derivatives with phosphorylating agents, followed by cadmium chloride coordination. Purification involves recrystallization in aqueous-organic biphasic systems or column chromatography using silica gel (for phospholipid analogs, see ). Purity validation requires elemental analysis (Cd content via ICP-MS) and HPLC with charged aerosol detection to resolve phosphate ester isomers .

Q. Which analytical techniques are essential for structural and functional characterization?

- Methodology :

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) identifies molecular ions (e.g., [M+H]⁺ at m/z 257.103 for the phosphate moiety) and validates cadmium adducts .

- NMR : ¹H/³¹P NMR resolves stereochemistry (e.g., (2R)-configuration in the glycerol backbone) and cadmium coordination shifts .

- Solubility Testing : Freely soluble in water but insoluble in acetone; critical for buffer selection in biological assays .

Q. How does solubility in aqueous vs. organic solvents influence experimental design?

- Methodology : The compound’s high water solubility (due to the zwitterionic phosphate group) enables studies in physiological buffers (e.g., PBS pH 7.4). For lipid bilayer interactions, use surfactants like Tween 80 to enhance dispersion in hydrophobic systems . Stability in organic solvents (e.g., chloroform) is limited; avoid prolonged exposure to prevent ester hydrolysis .

Advanced Research Questions

Q. How can data contradictions in metabolic or degradation product identification be resolved?

- Methodology : Cross-validate findings using orthogonal techniques:

- LC-MS/MS for metabolite profiling (e.g., detecting choline or cadmium ions as breakdown products) .

- Isotopic Labeling : Track degradation pathways using ¹³C-labeled glycerol backbones .

- Standardize protocols for pH and temperature control to minimize variability .

Q. What experimental strategies elucidate interactions with lipid bilayers or liposomes?

- Methodology :

- Fluorescence Quenching Assays : Use curcumin-embedded liposomes to monitor permeability changes upon compound addition .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized phosphatidylcholine membranes .

- Calorimetry (DSC/ITC) : Measure phase transition shifts in DPPC liposomes to assess membrane disruption .

Q. How do stereochemical variations in the glycerol backbone impact biological activity?

- Methodology :

- Molecular Docking : Compare (2R)- vs. (2S)-configurations for binding affinity to acetylcholinesterase (target in Alzheimer’s studies) .

- Synthetic Stereoisomers : Enzymatic synthesis using glycerol kinase to produce enantiopure forms, followed by in vitro neuroactivity assays .

Q. What challenges arise in quantifying trace impurities from variable phosphate ester mixtures?

- Methodology :

- Ion-Pair Chromatography : Separate isomeric phosphate esters (e.g., 2,3-dihydroxypropyl vs. 1,3-dihydroxypropyl variants) using tetrabutylammonium buffers .

- ICP-MS : Detect cadmium contamination (<0.1 ppm) from synthesis byproducts .

- Reference Standards : Use certified sodium glycerophosphate (EP 5.0 standards) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.